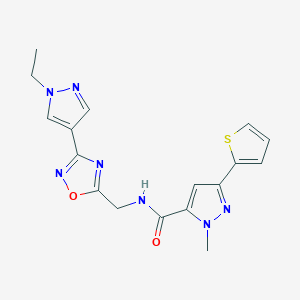
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N7O2S and its molecular weight is 383.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure consists of multiple heterocyclic rings, including pyrazole and oxadiazole moieties, which are known for their diverse biological activities. The presence of a thiophene ring also contributes to its pharmacological profile. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N6O2S |
| Molecular Weight | 358.42 g/mol |
| SMILES | Cc1n[nH]c(=O)n1C(=O)N(C)C(c2cccs2)=NNC(=O)N |
| InChI | InChI=1S/C16H18N6O2S/c1-11(17)12(18)14(19)15(20)16(21)22/h9H,2H2,(H,17,19)(H,20,21) |
Anticancer Properties
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of oxadiazoles and pyrazolines have been reported to act as effective inhibitors of various cancer cell lines through different mechanisms:
- EGFR-TK Inhibition : Compounds structurally related to this compound have shown promising results as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. These compounds induce cell cycle arrest and apoptosis in cancer cells by activating mitochondrial pathways and increasing reactive oxygen species (ROS) levels .
- Cytotoxicity : The cytotoxic activity of similar compounds has been evaluated against various cancer cell lines such as HepG2 and MCF7. For example, certain derivatives demonstrated IC50 values ranging from 5.55 to 35.58 μM, indicating potent anticancer effects .
- Mechanisms of Action : The proposed mechanisms include the induction of apoptosis via mitochondrial pathways and the modulation of signaling pathways associated with cancer cell proliferation. Molecular docking studies have corroborated these findings by showing favorable interactions between these compounds and target proteins involved in tumorigenesis .
Structure–Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific substituents on the pyrazole and oxadiazole rings significantly influences the biological activity:
- Substituent Effects : Bulky aryl groups at the second position of the oxadiazole ring enhance potency against cancer cells. The nature of substituents at the 3-position also affects activity; electron-donating groups tend to improve efficacy .
Case Studies
Several studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazole and oxadiazole derivatives:
- Study on Pyrazoline Derivatives : A series of pyrazoline derivatives were synthesized and tested for their anticancer properties. Compounds with specific substitutions exhibited enhanced activity against multiple cancer cell lines compared to standard chemotherapeutics .
- Oxadiazole Derivatives : Research indicated that 2,5-disubstituted oxadiazoles demonstrated significant cytotoxicity due to their ability to interact with cellular targets involved in cancer progression .
Propiedades
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2S/c1-3-24-10-11(8-19-24)16-20-15(26-22-16)9-18-17(25)13-7-12(21-23(13)2)14-5-4-6-27-14/h4-8,10H,3,9H2,1-2H3,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAKCROECCSPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=NN3C)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














